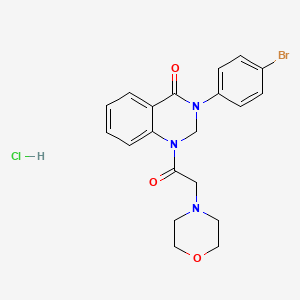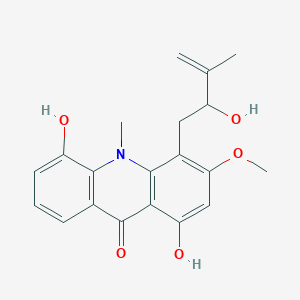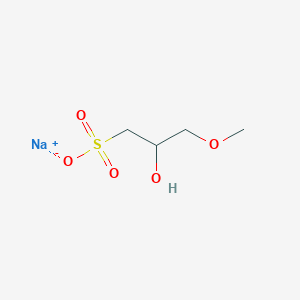
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one is a synthetic compound with the molecular formula C23H35Cl2NO and a molecular weight of 412.44 g/mol It is known for its unique chemical structure, which includes a steroid backbone modified with bis(2-chloroethyl)amino groups
Vorbereitungsmethoden
The synthesis of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one involves several steps. One common method includes the reaction of androst-4-en-3-one with bis(2-chloroethyl)amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Wissenschaftliche Forschungsanwendungen
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the modification of steroid structures.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to certain chemotherapeutic agents.
Industry: It may be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one involves its interaction with cellular targets. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This compound may target DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one can be compared with other similar compounds, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with bis(2-chloroethyl)amino groups.
Melphalan: Another chemotherapeutic agent with similar functional groups.
Chlorambucil: A compound with bis(2-chloroethyl)amino groups used in cancer treatment.
What sets this compound apart is its steroid backbone, which may confer unique biological properties and potential therapeutic benefits .
Eigenschaften
CAS-Nummer |
33068-77-8 |
|---|---|
Molekularformel |
C23H35Cl2NO |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-17-[bis(2-chloroethyl)amino]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H35Cl2NO/c1-22-9-7-17(27)15-16(22)3-4-18-19-5-6-21(26(13-11-24)14-12-25)23(19,2)10-8-20(18)22/h15,18-21H,3-14H2,1-2H3/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
MUDUBLGOHBPCKH-LLINQDLYSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(CCCl)CCCl)CCC4=CC(=O)CC[C@]34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2N(CCCl)CCCl)CCC4=CC(=O)CCC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)
